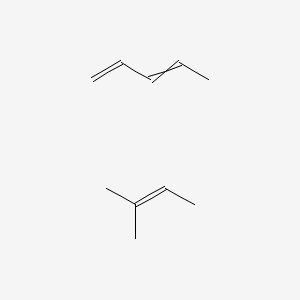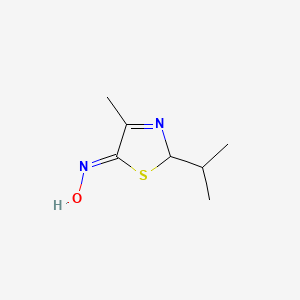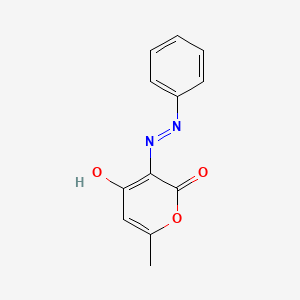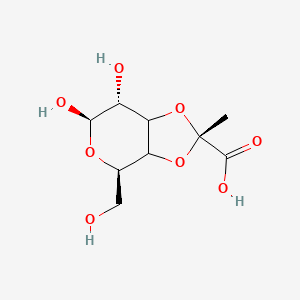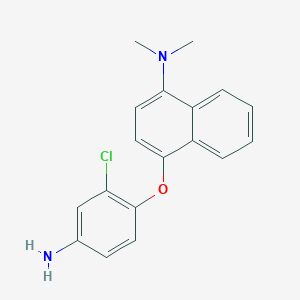
4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a chlorophenoxy group, and a naphthalenamine structure, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-amino-2-chlorophenol, followed by coupling with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenamines .
Scientific Research Applications
4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chlorophenol
- N,N-Dimethylnaphthalen-1-amine
- 4-(4-Amino-2-chlorophenoxy)aniline
Uniqueness
4-(4-Amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications .
Properties
CAS No. |
83054-67-5 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-21(2)16-8-10-17(14-6-4-3-5-13(14)16)22-18-9-7-12(20)11-15(18)19/h3-11H,20H2,1-2H3 |
InChI Key |
MPYHFOSPQFTCFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
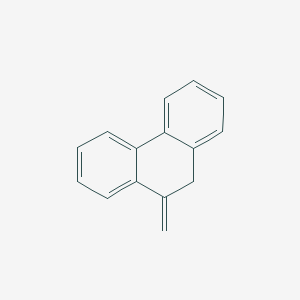
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
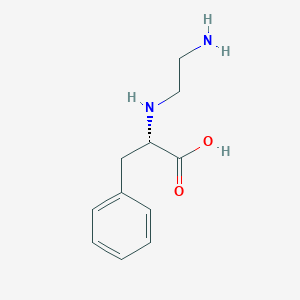
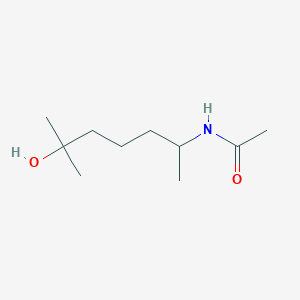
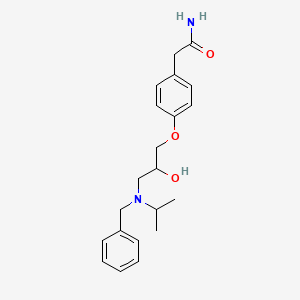
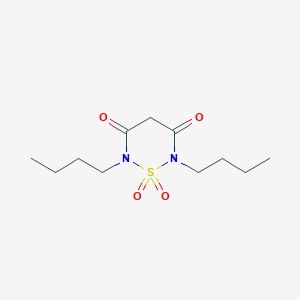

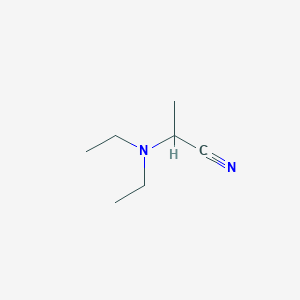
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
